Benzyl butyrate
Benzyl butyrate
Phenylmethyl butanoate, also known as benzyl butanoate or benzyl-N-butyrate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl butanoate is primarily located in the membrane (predicted from logP). Phenylmethyl butanoate is an apricot, berry, and butter tasting compound that can be found in alcoholic beverages, fruits, and tea. This makes phenylmethyl butanoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
103-37-7
VCID:
VC21014654
InChI:
InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
SMILES:
CCCC(=O)OCC1=CC=CC=C1
Molecular Formula:
C11H14O2
Molecular Weight:
178.23 g/mol
Benzyl butyrate
CAS No.: 103-37-7
Cat. No.: VC21014654
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phenylmethyl butanoate, also known as benzyl butanoate or benzyl-N-butyrate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl butanoate is primarily located in the membrane (predicted from logP). Phenylmethyl butanoate is an apricot, berry, and butter tasting compound that can be found in alcoholic beverages, fruits, and tea. This makes phenylmethyl butanoate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 103-37-7 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | benzyl butanoate |
| Standard InChI | InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
| Standard InChI Key | VONGZNXBKCOUHB-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCCC(=O)OCC1=CC=CC=C1 |
| Boiling Point | 239.0 °C |
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